molecular formula C9H11ClFN3 B1325159 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride CAS No. 1177315-68-2

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride

Cat. No.: B1325159
CAS No.: 1177315-68-2
M. Wt: 215.65 g/mol
InChI Key: VRKMPRUDVSHKRH-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzimidazole ring and an ethylamine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives in the presence of a dehydrating agent.

    Introduction of the fluorine atom: The fluorination can be carried out using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the ethylamine group: This step involves the alkylation of the benzimidazole ring with an appropriate ethylamine derivative under basic conditions.

    Formation of the hydrochloride salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the fluorine-substituted position or the benzimidazole ring, resulting in the removal of the fluorine atom or reduction of the ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives or de-fluorinated products.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, leading to various biological effects. The ethylamine group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

  • 5-Fluoro-1H-benzimidazole-2-amine
  • 1-(5-Fluoro-1H-benzimidazol-2-yl)methanamine
  • 1-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine

Comparison: 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is unique due to the presence of the ethylamine group at the 2-position, which distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity, biological activity, and solubility properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;/h1-2,5H,3-4,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKMPRUDVSHKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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